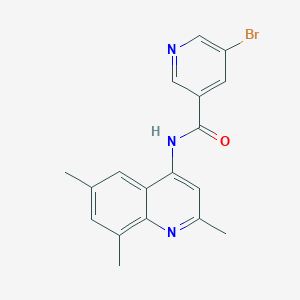

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques, but specific information about the molecular structure of 5-bromo-N-(2,6,8-trimethylquinolin-4-yl)nicotinamide is not available in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, and other characteristics. Specific information about the physical and chemical properties of 5-bromo-N-(2,6,8-trimethylquinolin-4-yl)nicotinamide is not available in the searched resources .Applications De Recherche Scientifique

Nicotinamide N-Methyltransferase (NNMT) Inhibition

NNMT is a pivotal enzyme that catalyzes the N-methylation of nicotinamide and other pyridines, influencing several metabolic and chronic disease conditions. The identification of small molecule inhibitors, including quinolinium analogues, demonstrates a promising approach for designing drugs to treat conditions characterized by abnormal NNMT activity. These studies provided insights into the structure-activity relationships (SARs) and highlighted the potential of quinolinium-based compounds for NNMT inhibition (Neelakantan et al., 2017).

Fluorescent Brightening Agents

Quinoline derivatives have been explored for their utility as fluorescent brightening agents. The synthesis of various quinoline compounds, including those incorporating bromo groups, has shown potential applications in enhancing the brightness of materials. This area of research opens avenues for developing new materials with improved optical properties (Rangnekar & Shenoy, 1987).

Photolabile Protecting Groups

Brominated quinolines have been investigated as photolabile protecting groups for carboxylic acids. These compounds offer enhanced sensitivity to multiphoton excitation, making them suitable for applications in biological research where precise spatial and temporal control of molecule release is required. The study highlights the potential of brominated hydroxyquinolines in developing new tools for biological experiments (Fedoryak & Dore, 2002).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O/c1-10-4-11(2)17-15(5-10)16(6-12(3)21-17)22-18(23)13-7-14(19)9-20-8-13/h4-9H,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELGRZFKXKNOPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC(=CN=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate](/img/structure/B2417799.png)

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2417802.png)

![(5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2417805.png)

![7-Thia-1-azaspiro[4.4]nonan-4-ol](/img/structure/B2417807.png)

![2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2417812.png)

![N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B2417815.png)

![5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2417819.png)

![(2S,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2417820.png)